
3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate” is a complex organic molecule. It features multiple functional groups and a highly intricate structure, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions, aldol condensations, or other carbon-carbon bond-forming reactions.
Functional group modifications: Introduction of specific functional groups such as hydroxyl, phosphoryl, and ether groups.
Final assembly: Coupling reactions to attach the dipalmitate moiety.
Industrial Production Methods
Industrial production would likely involve:
Optimization of reaction conditions: To maximize yield and purity.
Scale-up processes: Using larger reactors and continuous flow techniques.
Purification steps: Including crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene rings.
Reduction: Reduction reactions could target the double bonds in the tetraene and triene systems.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: With additional hydroxyl or carbonyl groups.
Reduced derivatives: With fewer double bonds.
Substituted derivatives: With new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: As a building block or intermediate.
Study of reaction mechanisms: Due to its multiple reactive sites.
Biology
Biological assays: To test its activity in various biological systems.
Drug development: Potential use as a lead compound for pharmaceuticals.
Medicine
Therapeutic applications: Investigating its potential as a treatment for specific diseases.
Diagnostic tools: Using labeled versions for imaging studies.
Industry
Material science: As a component in the development of new materials.
Agriculture: Potential use as a pesticide or growth regulator.
Mécanisme D'action
The mechanism of action would involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinoids: Due to the presence of similar tetraene and triene systems.
Phospholipids: Because of the dipalmitate moiety.
Pyridine derivatives: Sharing the pyridine ring structure.
Uniqueness
Complexity: The combination of multiple functional groups and structural motifs.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Applications: Its potential use in various fields makes it a unique compound of interest.
Propriétés
Formule moléculaire |
C77H126NO8P |
|---|---|
Poids moléculaire |
1224.8 g/mol |
Nom IUPAC |
[3-[2-[6-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]-2H-pyridin-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C77H126NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,60-61,71H,12-37,40-41,45-46,48-49,55-59,62-63H2,1-11H3,(H,81,82)/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ |
Clé InChI |
OMIYJKJIARWDEM-IESNROCXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


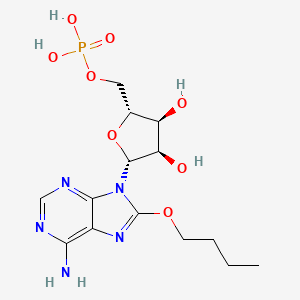
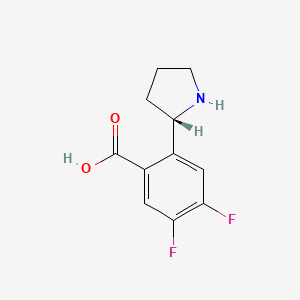
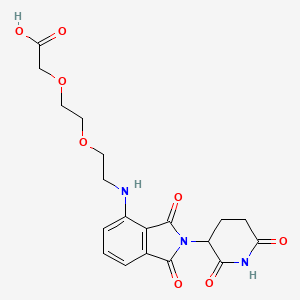
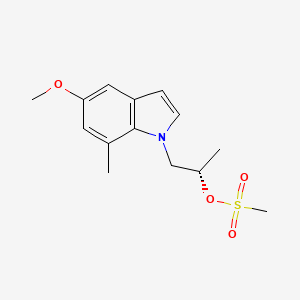
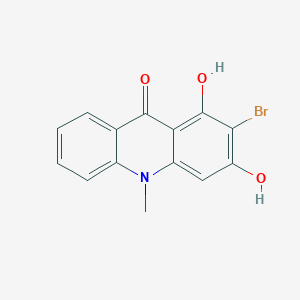
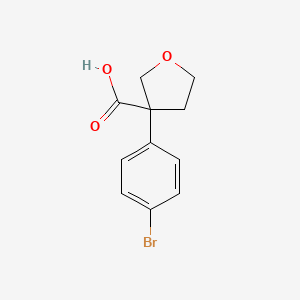
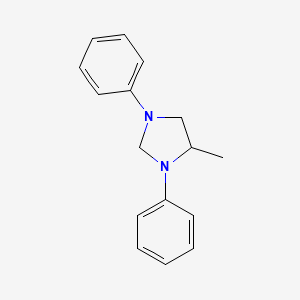
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
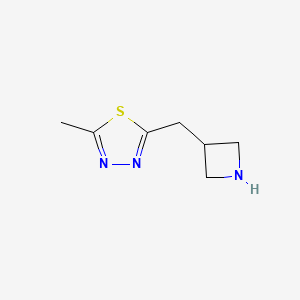
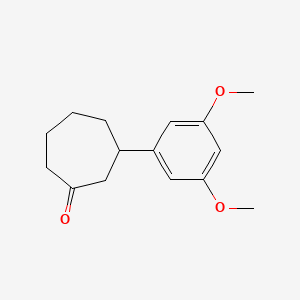
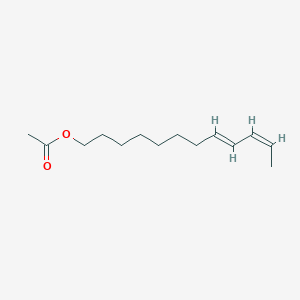
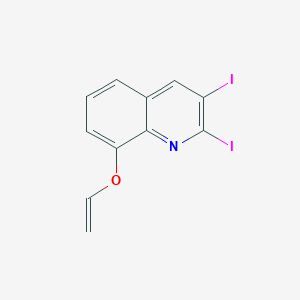
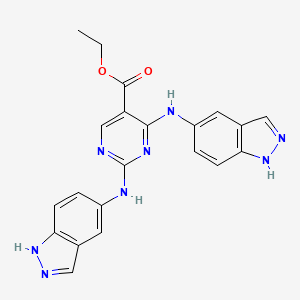
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
